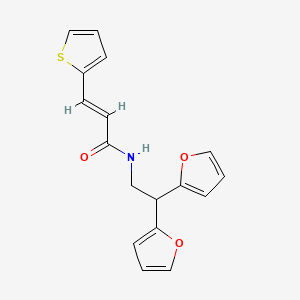

(E)-N-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide

説明

The compound "(E)-N-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide" features a central acrylamide backbone substituted with a thiophen-2-yl group at the α,β-unsaturated carbonyl position and a di(furan-2-yl)ethyl moiety at the amide nitrogen. This structure combines heterocyclic aromatic systems (furan and thiophene) with a conformationally rigid acrylamide scaffold, which is commonly associated with bioactivity in medicinal chemistry, including modulation of ion channels and enzyme inhibition .

特性

IUPAC Name |

(E)-N-[2,2-bis(furan-2-yl)ethyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c19-17(8-7-13-4-3-11-22-13)18-12-14(15-5-1-9-20-15)16-6-2-10-21-16/h1-11,14H,12H2,(H,18,19)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKKCNRYMXDZFZ-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)C=CC2=CC=CS2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C(CNC(=O)/C=C/C2=CC=CS2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-N-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a compound of interest in pharmacological research, particularly for its potential interactions with nicotinic acetylcholine receptors (nAChRs). Understanding its biological activity is crucial for exploring therapeutic applications, especially in treating neurological disorders. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is (E)-N-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide, with a molecular formula of C15H14N2O3S. It features a furan moiety and a thiophene ring, which are known to influence its biological interactions.

Research indicates that compounds similar to (E)-N-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide act as positive allosteric modulators of α7 nAChRs. These receptors are implicated in various neurological processes, including anxiety and pain modulation. The modulation of these receptors can lead to significant behavioral changes in animal models.

Anxiolytic Effects

A study investigated the anxiolytic-like activity of related compounds, showing that they can induce significant behavioral changes in mice. Specifically, the compound demonstrated efficacy at doses as low as 0.5 mg/kg in elevated plus maze tests, indicating its potential as an anxiolytic agent. The involvement of α7 nAChRs was confirmed through the use of selective antagonists, which inhibited the observed effects .

| Compound | Dose (mg/kg) | Behavioral Test | Effect |

|---|---|---|---|

| (E)-N-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide | 0.5 | Elevated Plus Maze | Anxiolytic-like activity |

| Related Compound | 1.0 | Novelty Suppressed Feeding | Increased feeding behavior |

Pain Modulation

The compound's structural analogs were tested in a mouse model for neuropathic pain induced by oxaliplatin. Results indicated that these compounds significantly reduced pain responses, suggesting that they may possess analgesic properties through their action on nAChRs .

Case Studies

- Study on Neuropathic Pain : In a controlled experiment using a mouse model of oxaliplatin-induced neuropathic pain, the administration of related compounds resulted in notable pain relief. Electrophysiological assays confirmed that these compounds interact with α7 and α9α10 nAChRs, providing insights into their mechanism of action .

- Anxiety Models : A separate study evaluated the anxiolytic effects using the elevated plus maze and novelty suppressed feeding tests. The results showed that the compound effectively reversed anxiety-like behaviors induced by nicotine administration .

類似化合物との比較

Structural Analogues and Substituent Effects

The compound’s closest structural analogs differ in the substituents on the acrylamide nitrogen or the aromatic rings. Key examples include:

Key Observations :

- Thiophene vs. Furan: Thiophene-containing compounds (e.g., DM497) exhibit stronger antinociceptive activity compared to furan analogs (e.g., DM490) due to enhanced electronic interactions with the α7 nicotinic acetylcholine receptor (α7 nAChR) and voltage-gated calcium channels (CaV2.2) .

- Amide Nitrogen Substituents: Bulky substituents (e.g., di(furan-2-yl)ethyl) may enhance solubility or target selectivity. For example, morpholinophenyl derivatives (e.g., compound 28 in ) show improved stability in biological assays compared to simpler aryl groups.

- Enzyme Inhibition : The sulfamoylphenyl-furan derivative inhibits SARS-CoV-2 helicase with an IC50 of 13.0 μM, comparable to bananin derivatives (IC50: 2.3–3.0 μM) but less potent than patented inhibitors (IC50: 0.82–8.95 μM) .

Pharmacological and Mechanistic Insights

- α7 nAChR Modulation: DM497 and DM490 act as α7-positive allosteric modulators (PAMs), with DM497 showing antinociceptive effects in murine models. The di(furan-2-yl)ethyl group in the target compound may enhance receptor binding through π-π stacking or hydrogen bonding, though this requires experimental validation .

- Synthetic Accessibility : Analogs like DM497 and DM490 are synthesized via Schiff base formation or nucleophilic acyl substitution, suggesting feasible routes for synthesizing the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。